3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10(2)13-7-5-6-8-14(13)21(19,20)15-11(3)9-12(4)17-16(15)18/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRMBLLBXGEUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332245 | |
| Record name | 4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866049-00-5 | |
| Record name | 4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the reaction of 2-isopropylbenzenesulfonyl chloride with 4,6-dimethyl-2(1H)-pyridinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyridinone bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Pesticide Development:
The compound is utilized as a fine chemical intermediate for synthesizing various pesticides. Its effectiveness in agricultural applications stems from its ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms. This characteristic is critical for developing safer and more effective pest control solutions .
Surfactants:
In addition to its role in pesticide formulation, this compound can be employed in the synthesis of surfactants used in agricultural formulations. These surfactants enhance the spread and adhesion of pesticide sprays on plant surfaces, improving their efficacy and reducing environmental impact .
Materials Science Applications
Polymer Monomers:
The compound's unique chemical structure allows it to be utilized as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into polymers derived from this compound is ongoing, with potential applications in creating advanced materials for various industries .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound’s structural features allow it to interact with various biological pathways, potentially modulating cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone with structurally related sulfonylated pyridinones:
Pharmacological and Functional Differences
- Target Selectivity : The bulkier 2-isopropylphenyl group may improve selectivity for hydrophobic binding pockets in enzymes (e.g., tyrosine kinases) compared to smaller substituents like methyl or chloro .
- Stability: Sulfonylated derivatives generally exhibit higher metabolic stability than non-sulfonylated analogs (e.g., aminomethyl-substituted pyridinones) due to reduced susceptibility to oxidative degradation .
Biological Activity
3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone, with the CAS number 866049-00-5, is a sulfonyl-pyridinone derivative that has garnered interest for its potential biological activities. This compound features a unique structure, including a sulfonyl group attached to an isopropylphenyl moiety and a pyridinone core, which may contribute to its biological effects. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C16H19NO3S
- Molecular Weight : 305.39 g/mol
- IUPAC Name : 4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with active sites on enzymes, leading to inhibition of their activity. These interactions may modulate several biochemical pathways, potentially influencing cellular processes such as inflammation and cell proliferation.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | Potential antioxidant activity (similar compounds) |
Case Study: Anticancer Activity
In a study examining the effects of various pyridinone derivatives on cancer cell lines, it was found that certain structural modifications significantly enhanced anticancer activity. The presence of the isopropylphenyl group in this compound was hypothesized to contribute to increased lipophilicity and improved cellular uptake, enhancing its efficacy against cancer cells compared to other derivatives.
Q & A
Q. What are the recommended synthetic strategies for preparing 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone, and how can regioselectivity be controlled during sulfonylation?
- Methodological Answer : The synthesis typically involves sulfonylation of a pre-formed pyridinone core. For example, intermediates like 3-ethoxycarbonyl-4,6-dimethyl-2(1H)-pyridone (as described in nicotinic acid derivative syntheses) can undergo sulfonyl chloride coupling under basic conditions (e.g., pyridine or DMAP) . To control regioselectivity, steric and electronic factors must be optimized. The 2-isopropylphenyl sulfonyl group may require protection of competing reactive sites on the pyridinone ring. Temperature control (0–25°C) and slow addition of sulfonyl chloride are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended .
Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate buffer at pH 4.6) for purity assessment. Adjust retention times by optimizing methanol ratios (e.g., 65:35 methanol:buffer) .
- NMR : Compare ¹H/¹³C NMR spectra with analogous pyridinone derivatives (e.g., 4,6-dimethylpyridin-2-ol derivatives) to confirm substituent positions. Key signals include the pyridinone carbonyl (δ ~165 ppm in ¹³C) and aromatic sulfonyl protons (δ ~7.2–7.8 ppm in ¹H) .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula C₁₆H₁₉NO₃S (calc. 305.11 g/mol) .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the structure-activity relationship (SAR) of this compound in pharmacological contexts?
- Methodological Answer :
- Analog Synthesis : Replace the 2-isopropylphenyl group with halogenated (e.g., 3-chlorophenyl ) or electron-withdrawing substituents to assess sulfonyl group contributions.
- In Vitro Assays : Test inhibition/activation against target enzymes (e.g., kinases or oxidoreductases) using fluorescence polarization or calorimetry. Compare results with structurally related pyridinones, such as 5-pyridinyl-4(1H)-pyridinone derivatives .
- Computational Modeling : Perform docking studies with software like AutoDock Vina to predict binding interactions. Use crystallographic data from pyridinone hybrids (e.g., antimalarial SARs ) to guide model refinement.
Q. How can researchers resolve contradictions in spectral data or unexpected reactivity observed during derivatization?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons in NMR. For unexpected byproducts, employ LC-MS/MS to identify fragmentation patterns.
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediates (e.g., sulfonic anhydrides). Adjust reaction stoichiometry if competing pathways (e.g., over-sulfonylation) are observed .
- X-ray Crystallography : Resolve ambiguities in substituent positioning by growing single crystals (solvent: dichloromethane/hexane) and comparing with pyridinone derivatives like 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
